Product packaging for GalNAc beta(1-4)GlcNAc-beta-pNP(Cat. No.:CAS No. 872578-72-8)

GalNAc beta(1-4)GlcNAc-beta-pNP

Cat. No.: B3030153
CAS No.: 872578-72-8
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-USXJYOSFSA-N
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Description

Overview of Complex Oligosaccharides in Biological Systems

Complex oligosaccharides, or glycans, are essential macromolecules that play a vast array of roles in biological systems. ucsd.edu These intricate structures, built from chains of simple sugars (monosaccharides), are found on the surface of cells, attached to proteins (glycoproteins) and lipids (glycolipids). wikipedia.org Their functions are diverse, ranging from structural support and protein stability to mediating cell-cell recognition, cell adhesion, and immune responses. ucsd.eduwikipedia.org The specific sequence and branching of these sugar chains create a "sugar code" that is read by various glycan-binding proteins, influencing a multitude of physiological and pathological processes. nih.gov Functional oligosaccharides are known to have positive effects on health and are used in pharmacological supplements and as food ingredients. medcraveonline.com

Importance of Specific Glycosidic Linkages in Glycan Recognition

The connection between individual monosaccharide units is known as a glycosidic linkage. khanacademy.org This bond is formed between the anomeric carbon of one sugar and a hydroxyl group of another. wikipedia.org The precise configuration of these linkages, including the anomeric stereochemistry (alpha or beta) and the specific hydroxyl group involved (e.g., 1-4, 1-3, 1-6), is paramount for the three-dimensional structure of the glycan. nih.gov This structural specificity is critical for recognition by glycan-binding proteins, such as lectins and antibodies. nih.gov Even minor alterations in the glycosidic linkage can dramatically change the shape of the glycan and abolish or alter its ability to bind to its specific receptor, thereby impacting its biological function. nih.govtaylorandfrancis.com The hydrolysis of these linkages by enzymes called glycoside hydrolases is a key process in carbohydrate metabolism. khanacademy.org

The LacdiNAc (GalNAcβ1→4GlcNAc) Moiety as a Core Glycan Structure

The disaccharide N,N'-diacetyllactosamine, or LacdiNAc (GalNAcβ1→4GlcNAc), is a significant structural motif found in both N- and O-linked glycans. encyclopedia.pubnih.gov While it is widely expressed in invertebrates, particularly parasitic helminths, it is considered a rarer structure in mammals compared to its more common isomer, N-acetyllactosamine (LacNAc, Galβ1→4GlcNAc). encyclopedia.pubnih.gov Despite its relative rarity, the LacdiNAc moiety has been identified on several important mammalian glycoproteins, including pituitary hormones. nih.govnih.gov The biosynthesis of the LacdiNAc group is primarily carried out by two specific enzymes, β1,4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4). encyclopedia.pubnih.gov This disaccharide can be further modified by the addition of other sugar residues like sialic acid, fucose, or sulfate (B86663) groups, creating even more complex structures that are recognized by specific receptors and lectins. encyclopedia.pubresearchgate.net The presence and modification of the LacdiNAc group have been implicated in various biological phenomena, including cell differentiation and the progression of certain cancers. nih.govresearchgate.net

Table 1: Comparison of LacdiNAc and LacNAc Structures

FeatureLacdiNAcLacNAc
Full Name N,N'-diacetyllactosamineN-acetyllactosamine
Structure GalNAcβ1→4GlcNAcGalβ1→4GlcNAc
Prevalence in Mammals Less commonMore common
Biosynthesis β4GalNAcT3 and β4GalNAcT4β1,4-galactosyltransferase I

Role of Para-nitrophenyl (pNP) Glycosides as Research Probes in Enzymology

Para-nitrophenyl (pNP) glycosides are invaluable tools in the field of enzymology, particularly for studying glycosidases and glycosyltransferases. The pNP group attached to the sugar acts as a chromogenic substrate. merckmillipore.com When the glycosidic bond is cleaved by an enzyme, free p-nitrophenol is released, which, under alkaline conditions, develops a distinct yellow color that can be quantified using a spectrophotometer. nih.govmerckmillipore.com This allows for a simple and continuous colorimetric assay to measure enzyme activity, kinetics, and substrate specificity. nih.govnih.gov Synthetic pNP glycosides, such as GalNAc beta(1-4)GlcNAc-beta-pNP, are designed to mimic natural glycan structures, making them excellent substrates for studying the enzymes involved in glycan processing. chemimpex.com They are widely used to investigate enzyme kinetics, screen for enzyme inhibitors, and characterize the activity of newly discovered enzymes. nih.gov

Detailed Research Findings

The compound this compound serves as a specific substrate for enzymes that recognize and cleave the β1-4 linkage between GalNAc and GlcNAc. This allows researchers to investigate the activity of specific glycosidases.

For instance, in the study of β-N-acetylhexosaminidases, enzymes that cleave terminal N-acetylhexosamine residues, pNP-glycosides are routinely used. The release of p-nitrophenol from this compound can be monitored over time to determine the rate of enzymatic cleavage. researchgate.net This data is crucial for understanding the enzyme's catalytic efficiency and substrate preference.

Furthermore, this compound can be used in transglycosylation reactions. Certain glycosidases, under specific conditions, can catalyze the transfer of the GalNAc-GlcNAc disaccharide from the pNP group to another acceptor molecule. nih.gov This allows for the enzymatic synthesis of more complex oligosaccharides. For example, a bifunctional β-N-acetylhexosaminidase from Bifidobacterium bifidum has been shown to use pNP-β-GalNAc as a donor to synthesize new oligosaccharides. nih.govnih.gov

The specificity of lectin binding can also be investigated using this compound. Lectins are proteins that bind to specific carbohydrate structures. The Wisteria floribunda agglutinin (WFA), for example, is known to bind to terminal GalNAc residues. biotrend.comnih.gov By using this compound in binding assays, researchers can quantify the affinity and specificity of WFA for the LacdiNAc structure. nih.gov

Table 2: Applications of this compound in Research

Research AreaApplicationKey Findings
Enzyme Kinetics Substrate for β-N-acetylhexosaminidasesAllows for the determination of enzyme activity and catalytic efficiency through the colorimetric detection of released p-nitrophenol. nih.gov
Transglycosylation Donor substrate for glycosidasesEnables the enzymatic synthesis of novel, more complex oligosaccharides by transferring the LacdiNAc moiety to an acceptor molecule. nih.gov
Lectin Specificity Binding ligand for lectinsUsed to quantify the binding affinity and specificity of lectins, such as Wisteria floribunda agglutinin (WFA), for the LacdiNAc structure. nih.govbiotrend.com
Drug Discovery Tool for inhibitor screeningFacilitates the screening of potential inhibitors of glycosidases involved in disease processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O13 B3030153 GalNAc beta(1-4)GlcNAc-beta-pNP CAS No. 872578-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19+,20+,21+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-USXJYOSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693693
Record name 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872578-72-8
Record name 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Hydrolysis and Specificity Profiling Using Galnac Beta 1 4 Glcnac Beta Pnp

Kinetic Analysis of Glycosidase Activity

The unique properties of GalNAcβ(1-4)GlcNAc-β-pNP facilitate detailed kinetic studies of enzymes that recognize and cleave terminal β-linked N-acetylhexosamine residues.

The enzymatic hydrolysis of GalNAcβ(1-4)GlcNAc-β-pNP by a suitable glycosidase liberates p-nitrophenol (pNP). This released pNP, particularly under alkaline conditions, develops a distinct yellow color that can be quantified by measuring its absorbance, typically at or around 400-410 nm. nih.govjmb.or.krcmu.ac.thmdpi.com This principle forms the basis of a straightforward and continuous spectrophotometric assay to monitor enzyme activity. nih.govnih.gov

A standard assay protocol involves incubating the enzyme with the pNP-linked substrate in a buffered solution at a specific pH and temperature. jmb.or.kr The reaction is then stopped, often by the addition of a basic solution like sodium carbonate or a Clark and Lubs buffer, which also enhances the color of the liberated pNP. jmb.or.krulisboa.pt The rate of pNP release, and thus the enzyme's activity, is determined by monitoring the change in absorbance over time. jmb.or.krnih.gov It is crucial to include appropriate controls, such as substrate-only and enzyme-only blanks, to account for any non-enzymatic hydrolysis or background absorbance. One unit of enzyme activity is frequently defined as the amount of enzyme required to release a specific amount (e.g., 1 µmol) of p-nitrophenol per minute under defined assay conditions. jmb.or.krmegazyme.com

By measuring the initial reaction velocities at varying concentrations of the substrate GalNAcβ(1-4)GlcNAc-β-pNP, it is possible to determine the Michaelis-Menten kinetic parameters, K_M and k_cat, for a given glycosidase. nih.gov The Michaelis constant (K_M) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and provides an indication of the enzyme's affinity for the substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_M is a measure of the enzyme's catalytic efficiency.

Interactive Table: Michaelis-Menten Parameters of Various Glycosidases

Enzyme SourceSubstrateK_M (mM)k_cat (s⁻¹)k_cat/K_M (mM⁻¹s⁻¹)Reference
Paraglaciecola hydrolytica (PhNah20A)pNP-GalNAc0.98337344 nih.gov
Stackebrandtia nassauensis (SnHex)pNP-β-GalNAc3.291.10.33 nih.gov
Streptococcus pneumoniae (GH20C)pNP-GalNAc0.26218.369.8 nih.gov
Lupinus albuspNP-GalNAc2.94N/AN/A ulisboa.pt

Note: N/A indicates that the data was not available in the cited sources. k_cat values were converted to s⁻¹ for consistency where necessary.

For enzymes that exhibit low affinity for GalNAcβ(1-4)GlcNAc-β-pNP, determining accurate Michaelis-Menten parameters can be challenging. In such cases, the K_M value may be significantly higher than the achievable substrate concentrations, making it difficult to reach substrate saturation. researchgate.netnih.gov This can be a bottleneck for the practical application of an enzyme, as it may not function efficiently at low natural substrate concentrations. nih.gov

In these situations, researchers may report apparent kinetic values. For instance, a β-fucosidase, PbFucB, was found to have a much higher K_M value for its pNP-linked substrate compared to other fucosidases, indicating a low affinity. researchgate.net Similarly, for a β-N-acetylhexosaminidase from rice, the K_M for pNP-GalNAc was too high to be determined accurately (>10 mM). researchgate.net Rational design and protein engineering strategies can be employed to improve the substrate affinity of such enzymes, as demonstrated with a β-glucosidase (Bgl3A), where mutations led to significantly lower K_M values for its natural substrate, cellobiose. nih.gov The evaluation of kinetic parameters, even if they are apparent values, is crucial for understanding the limitations and potential for improvement of an enzyme's catalytic performance. researchgate.netnih.gov

Substrate Specificity of Glycosidases Towards GalNAc beta(1-4)GlcNAc-beta-pNP and Analogs

The use of GalNAcβ(1-4)GlcNAc-β-pNP and structurally related analogs is fundamental to characterizing the substrate specificity of glycosidases, particularly β-N-acetylhexosaminidases.

β-N-Acetylhexosaminidases (EC 3.2.1.52) are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-hexosamine residues from a variety of substrates, including N-acetyl-β-D-hexosaminides. megazyme.comwikipedia.orgresearchgate.net These enzymes are widespread in nature and play critical roles in the degradation of glycoconjugates. nih.gov They generally act on both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) terminated glycans. genome.jp

A key characteristic of β-N-acetylhexosaminidases is their specificity for cleaving terminal, non-reducing N-acetylhexosamine residues. megazyme.comresearchgate.netneb.com This means they act on the outermost sugar of a glycan chain. The substrate GalNAcβ(1-4)GlcNAc-β-pNP is specifically designed to probe this activity, presenting a terminal GalNAc residue for potential cleavage.

Studies using this and similar substrates have revealed varying degrees of specificity among different β-N-acetylhexosaminidases. For example, the recombinant β-N-acetylhexosaminidase from Stackebrandtia nassauensis (SnHex) was able to hydrolyze pNP-β-GlcNAc and pNP-β-GalNAc, but not α-linked substrates or substrates lacking the N-acetamido group. nih.gov This highlights the enzyme's specificity for the β-anomeric linkage and the importance of the N-acetyl group for substrate recognition and catalysis, which involves a substrate-assisted mechanism. researchgate.netacs.org Similarly, a β-N-acetylhexosaminidase from rice seeds could hydrolyze both pNP-GlcNAc and pNP-GalNAc but was inactive towards other pNP-glycosides like pNP-β-glucopyranoside or pNP-β-galactopyranoside. researchgate.net The ratio of activity towards pNP-GlcNAc versus pNP-GalNAc can also vary significantly between enzymes from different sources, providing further insight into their specific substrate preferences. nih.govresearchgate.net

Characterization of β-N-Acetylhexosaminidase Activity

Requirement for the 2-Acetamido Group and β-Glycoside Bond Linkage

The enzymatic cleavage of substrates by β-N-acetylhexosaminidases is critically dependent on specific structural features of the substrate. The catalytic mechanism of glycoside hydrolase family 20 (GH20) HexNAcases involves substrate-assisted catalysis, where the 2-acetamido group of the terminal sugar (either GlcNAc or GalNAc) acts as an intramolecular nucleophile. researchgate.net This mechanism underscores the absolute requirement of the N-acetyl group at the C-2 position for the enzyme to carry out hydrolysis.

Furthermore, these enzymes are specific for the anomeric configuration of the glycosidic bond. β-N-acetylhexosaminidases, as their name implies, exclusively recognize and cleave β-linked N-acetylhexosamine residues. nih.gov Therefore, the β-glycosidic bond linking the disaccharide to the p-nitrophenyl group is essential for its recognition and hydrolysis by these enzymes. The specificity for the β(1-4) linkage between the GalNAc and GlcNAc residues is also a key determinant for interaction with certain enzymes, such as specific chitinases that have been shown to hydrolyze the LacdiNAc (GalNAc β1-4GlcNAc) motif. researchgate.net

Differentiation between Exo-β-NGA (Monosaccharide-Releasing) and Oligosaccharide-Releasing Activities

β-N-acetylhexosaminidases are typically exo-glycosidases, meaning they cleave terminal sugar residues from the non-reducing end of an oligosaccharide chain. researchgate.netnih.gov When acting on the substrate GalNAc β(1-4)GlcNAc-β-pNP, this exo-activity results in the release of the terminal GalNAc monosaccharide. However, the primary method for detecting activity with this substrate involves the cleavage of the entire glycan portion from the p-nitrophenyl (pNP) aglycone, releasing the chromophore.

Some enzymes, described as exo-β-D-glucosaminidases or exochitosanases, hydrolyze terminal glucosamine (B1671600) residues from oligomers, demonstrating a clear monosaccharide-releasing activity. nih.gov In some cases, particularly at high substrate concentrations, these enzymes can also exhibit transglycosylation activity, where the cleaved sugar moiety is transferred to another acceptor molecule instead of water, leading to the formation of a new, larger oligosaccharide. nih.gov This contrasts with their primary hydrolytic, monosaccharide-releasing function. The use of GalNAc β(1-4)GlcNAc-β-pNP allows researchers to study this primary hydrolytic event by monitoring the release of pNP.

Comparative Analysis with pNP-GlcNAc and Other Nitrophenyl Glycosides

The substrate GalNAc β(1-4)GlcNAc-β-pNP is often used alongside simpler chromogenic substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) and p-nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc) to profile the substrate specificity of β-N-acetylhexosaminidases. Many of these enzymes exhibit dual specificity, hydrolyzing both pNP-GlcNAc and pNP-GalNAc, though often with a preference for one over the other. nih.govuniprot.org

For instance, the β-N-acetylhexosaminidase from Akkermansia muciniphila hydrolyzes pNP-β-GlcNAc with high activity but shows lower activity towards pNP-β-GalNAc. uniprot.org In contrast, a recombinant β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica, PhNah20A, displayed highly similar kinetic efficiencies (kcat/KM) for both pNP-GlcNAc (341 mM⁻¹·s⁻¹) and pNP-GalNAc (344 mM⁻¹·s⁻¹). researchgate.net

Studies on a bifunctional β-N-acetylhexosaminidase from Bifidobacterium bifidum (BbhI) also demonstrated its ability to act on both substrates, with specific activities of 6 U/mg for pNP-β-GlcNAc and 0.03 U/mg for pNP-β-GalNAc. nih.gov Further detailed kinetic analyses on variants of a β-N-acetylhexosaminidase from Talaromyces flavus (TfHex) have provided quantitative comparisons of their hydrolytic efficiencies toward these two common substrates. semanticscholar.org

Table 1: Comparative Hydrolytic Activity of β-N-Acetylhexosaminidases on pNP-Glycosides

EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹mM⁻¹)Source
WT TfHexpNP-GlcNAc0.1117.1155.5 semanticscholar.org
pNP-GalNAc0.171.58.8
PhNah20ApNP-GlcNAc--341 researchgate.net
pNP-GalNAc--344

Glycosyltransferase Acceptor Specificity Studies

In addition to its use as a hydrolase substrate, GalNAc β(1-4)GlcNAc-β-pNP and related structures are invaluable as acceptor molecules in studies of glycosyltransferase specificity. These enzymes catalyze the transfer of sugar moieties from activated donor substrates to acceptor molecules.

Acceptor Requirements for β4-GalNAcT (e.g., Terminal β-linked GlcNAc)

β-1,4-N-acetylgalactosaminyltransferases (β4-GalNAcTs) are enzymes that transfer GalNAc, typically to a terminal N-acetylglucosamine (GlcNAc) residue on a glycan chain. The presence of a non-reducing, terminal β-linked GlcNAc is a primary requirement for it to function as an acceptor substrate for these enzymes. nih.gov For example, studies on a β4-GalNAcT from the silkworm Bombyx mori (BmGalNAcT) confirmed that it effectively transfers GalNAc residues to various acceptor substrates that possess terminal GlcNAc residues. nih.gov The enzyme specifically recognizes the GlcNAc residue as the target for glycosylation. This specificity is fundamental to the biosynthesis of the LacdiNAc (GalNAcβ1-4GlcNAc) structure, a motif found on N-glycans in invertebrates and on some vertebrate glycoproteins.

Influence of Anomeric Configuration and Underlying Glycan Structure on Acceptor Efficacy

The efficacy of a glycan as an acceptor for a glycosyltransferase is not only determined by the terminal sugar but is also significantly influenced by the anomeric linkage and the structure of the underlying glycan chain. Research on BmGalNAcT has shown that the enzyme prefers a terminal GlcNAc residue linked via a β1,4-bond over one linked by a β1,2-bond, indicating a clear preference for the anomeric configuration of the acceptor sugar. nih.gov

Analytical Methodologies for Enzymatic Studies

The use of this compound in enzymatic assays is facilitated by straightforward and robust analytical methodologies. The key to its utility is the p-nitrophenyl (pNP) group, which acts as a chromogenic reporter.

The basic principle involves monitoring the enzymatic hydrolysis of the glycosidic bond between the glycan and the pNP aglycone. oiv.int The substrate itself is colorless, but the released product, p-nitrophenol, is a weak acid. Under alkaline conditions (typically achieved by adding a stop solution like sodium carbonate), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-410 nm. nih.govoiv.int

A typical assay protocol involves the following steps:

Incubation of the pNP-glycoside substrate with the enzyme in a buffered solution at a specific pH and temperature optimal for the enzyme.

The reaction is allowed to proceed for a defined period. nih.gov

The reaction is terminated by adding a high-pH solution, such as 1 M sodium carbonate, which denatures the enzyme and ensures full color development of the released pNP. nih.gov

The absorbance of the resulting solution is measured using a spectrophotometer or microplate reader at 400-410 nm. oiv.int

The quantity of released pNP is determined by comparison to a standard curve of known pNP concentrations, allowing for the calculation of enzyme activity. oiv.int

The reliability of this method depends on the strict control of variables like pH and temperature, as these can influence the absorbance spectrum of pNP. researchgate.net This rapid and sensitive method is suitable for a wide range of applications, from routine enzyme activity measurements to detailed kinetic studies. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the enzymatic hydrolysis of GalNAc β(1-4)GlcNAc-β-pNP. It allows for the effective separation and quantification of the substrate, products, and any intermediates.

Product Separation:

In a typical enzymatic reaction, the mixture will contain the unreacted substrate, the disaccharide product GalNAc β(1-4)GlcNAc, the monosaccharide N-acetylgalactosamine (GalNAc), and the released chromophore, p-nitrophenol. To separate these components, reversed-phase HPLC columns, such as C18 columns, are frequently employed. The separation is based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase.

A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient of acetonitrile (B52724) in an aqueous buffer can effectively separate the more polar carbohydrate components from the less polar p-nitrophenol.

Quantification:

Quantification of the reaction products is achieved by integrating the peak areas in the HPLC chromatogram and comparing them to a standard curve generated with known concentrations of the analytes. The p-nitrophenol released can be detected by UV absorbance, typically around 310-405 nm. nih.gov The carbohydrate components can be monitored using a refractive index detector or by pre-column derivatization with a fluorescent tag.

The purity of commercial GalNAc β(1-4)GlcNAc-β-pNP is also often verified by HPLC, with suppliers specifying a purity of ≥98.0%. avantorsciences.comtcichemicals.comfishersci.com

Table 1: HPLC Analysis of Enzymatic Hydrolysis of pNP-glycosides

AnalyteColumn TypeMobile PhaseDetectionPurpose
pNP-β-GalNAc, pNP-β-GlcNAc, and transglycosylation productsAcchrom XAmideAcetonitrile/water gradientUV at 280 nm and 310 nmSeparation and quantification of donor, acceptor, and products. nih.gov
pNP-β-D-glucopyranoside and hydrolysis productsNot specifiedNot specifiedUV at 400 nmDetermination of enzyme activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Enzymatic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the products formed during the enzymatic hydrolysis of GalNAc β(1-4)GlcNAc-β-pNP. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm the identity and stereochemistry of the resulting oligosaccharides.

Structural Confirmation:

¹H NMR spectroscopy is used to identify the anomeric protons of the sugar residues. The chemical shift and coupling constant (J-value) of the anomeric proton provide information about the configuration (α or β) of the glycosidic linkage. For instance, a large coupling constant (typically around 8 Hz) for the anomeric proton of a glucose or galactose residue is indicative of a β-linkage. oup.com

In studies involving the synthesis of GalNAcβ1→4GlcNAc, ¹H-NMR has been used to confirm the structure of the enzymatic product. The resulting spectral data, including the signals for the anomeric protons and the N-acetyl methyl groups, are compared to previously published data to verify the β1→4 linkage. oup.com

2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide more detailed structural information. TOCSY experiments are used to assign all the proton resonances within a single sugar residue, while NOESY experiments can identify through-space interactions between protons on adjacent residues, thus confirming the linkage position.

Table 2: Representative ¹H NMR Chemical Shifts for Related Structures

CompoundProtonChemical Shift (ppm)J-coupling (Hz)Reference
Glcβ1–4GlcNAcβ-O-pNPGlc H-1Not specified8.3 oup.com
GalNAcβ1→4GlcNAcNot specifiedData reported as consistent with published valuesNot specified oup.com
pNP-β-GlcNAcAnomeric proton5.15Not specified nih.gov
α-GlcNAcAnomeric proton5.02Not specified nih.gov
β-GlcNAcAnomeric proton4.53Not specified nih.gov

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the enzymatic products and to gain insights into their structure. It is often used in conjunction with HPLC and NMR for comprehensive characterization.

Molecular Weight Determination:

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions of the carbohydrate products. The mass-to-charge ratio (m/z) of these ions allows for the precise determination of the molecular weight. For example, the molecular weight of GalNAc β(1-4)GlcNAc-β-pNP is approximately 545.50 g/mol . avantorsciences.comfishersci.com

Structural Elucidation:

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides information about the sequence of the monosaccharide units and the positions of the glycosidic linkages.

For instance, in the analysis of N-linked glycans from human urokinase, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to identify a novel terminal element, GalNAc beta (1-4)[Fuc alpha (1-3)]GlcNAc beta (1-2). nih.gov

Biological Applications and Glycoconjugate Research Involving Galnac Beta 1 4 Glcnac Beta Pnp

Investigation of Glycan Metabolism and Cellular Processes

The unique structure of GalNAc beta(1-4)GlcNAc-beta-pNP makes it an invaluable probe for dissecting complex glycan metabolic pathways and understanding the roles of glycans in cellular functions.

This compound as a Probe for Glycan Pathway Elucidation

This compound is instrumental in elucidating the pathways of glycan biosynthesis and degradation. The pNP group acts as a chromogenic reporter, enabling researchers to monitor the activity of specific glycosidases and glycosyltransferases. For instance, the release of p-nitrophenol upon enzymatic cleavage can be quantified spectrophotometrically, providing a direct measure of enzyme kinetics and substrate specificity. This allows for the characterization of enzymes involved in the formation and breakdown of the LacdiNAc (GalNAcβ1-4GlcNAc) motif, a significant structural element in the glycans of both invertebrates and vertebrates. nih.govmdpi.com

Insights into Glycan Structure-Function Relationships and Glycan-Protein Interactions

The study of how this compound interacts with various proteins provides critical insights into the structure-function relationships of glycans. This compound is used to investigate the binding specificities of lectins, which are carbohydrate-binding proteins involved in numerous cellular processes. nih.govresearchgate.net For example, Wisteria floribunda agglutinin (WFA) shows a high affinity for terminal GalNAc residues, particularly the LacdiNAc structure. nih.govnih.gov By using this compound in binding assays, researchers can quantify the affinity and specificity of such interactions, helping to unravel the molecular basis of glycan recognition in biological systems. nih.gov These studies are crucial for understanding how specific glycan structures mediate cell adhesion, signaling, and immune responses. nih.gov

Deciphering the Biosynthesis of LacdiNAc-Containing Glycans in Various Organisms

This compound has been pivotal in deciphering the biosynthesis of glycans containing the LacdiNAc motif in a range of organisms.

Bovine Mammary Gland: Research has identified a β1,4-N-acetylgalactosaminyltransferase (β4-GalNAcT) in the bovine mammary gland responsible for synthesizing the LacdiNAc unit on milk glycoproteins. oup.com The expression of the LacdiNAc group is closely linked to the functional differentiation of the bovine mammary gland. nih.gov Studies have shown a shift from LacdiNAc-rich N-glycans in colostrum to LacNAc-rich glycans in mature milk, indicating a dynamic regulation of glycosylation during lactation. nih.gov

Lymnaea stagnalis (Pond Snail): Invertebrates like the pond snail Lymnaea stagnalis are known to express LacdiNAc-based glycans. nih.gov Studies on this organism have identified a novel UDP-GalNAc:GlcNAc β1,4-N-acetylgalactosaminyltransferase that controls a key step in the synthesis of LacdiNAc-type glycans. nih.gov Interestingly, the specificity of this enzyme can be modulated by α-lactalbumin, a protein typically found in mammalian milk, highlighting unexpected evolutionary connections in glycan biosynthesis. nih.gov

Caenorhabditis elegans (Nematode): The nematode C. elegans has also been a model for studying LacdiNAc biosynthesis. This organism possesses a β1,4-N-acetylgalactosaminyltransferase, BRE-4, which can synthesize the LacdiNAc motif on N-glycans. nih.gov Overexpression of the C. elegans β1,4-N-acetylgalactosaminyltransferase in mammalian cells has led to the production of novel poly-LacdiNAc structures, providing new avenues for studying the biological roles of these extended glycan chains. nih.govmdpi.com

Research Tool in Glycobiology and Proteomics

The utility of this compound extends beyond basic research into glycan metabolism, serving as a versatile tool in broader glycobiology and proteomics applications.

Use as a Biochemical Reagent in Life Science Research

This compound is widely used as a biochemical reagent in life science research. medchemexpress.commedchemexpress.comchemicalbook.com It serves as a standard substrate in enzyme assays for glycosidases and glycosyltransferases, facilitating the discovery and characterization of new enzymes with novel specificities. scienceopen.com Its defined structure and the presence of the pNP reporter group make it a reliable tool for high-throughput screening of enzyme inhibitors and for studying the kinetics of carbohydrate-processing enzymes.

Facilitating Studies of Glycan-Binding Proteins and Glycosylation Pathways

This compound is instrumental in studies focused on glycan-binding proteins and the intricate pathways of glycosylation. By immobilizing this compound on surfaces, researchers can create glycan arrays to probe the binding profiles of a wide range of lectins and antibodies. nih.gov This approach helps to identify proteins that specifically recognize the LacdiNAc motif and to understand how this recognition influences cellular behavior. researchgate.net Furthermore, it aids in mapping glycosylation pathways by providing a specific substrate to track the flow of saccharide units through the Golgi apparatus and other cellular compartments. mdpi.com

Development of Assays for Investigating Glycosylation Processes

The compound this compound is instrumental in the development of assays to study glycosylation, the enzymatic process that attaches glycans to proteins, lipids, and other organic molecules. chemimpex.com Its structure, featuring a chromogenic p-nitrophenyl group, allows for the convenient detection and quantification of enzyme activity. nih.gov

Specifically, this compound is utilized as a substrate in assays for glycosyltransferases and glycosidases, the enzymes responsible for synthesizing and degrading glycans, respectively. chemimpex.com For instance, it can be used to measure the activity of β-N-acetylhexosaminidases. nih.gov The release of p-nitrophenol upon enzymatic cleavage can be monitored spectrophotometrically, providing a direct measure of enzyme kinetics and substrate specificity. nih.gov

This application is vital for characterizing newly discovered enzymes and for screening potential inhibitors or modulators of glycosylation pathways, which are often dysregulated in diseases such as cancer. oup.com The ability to study these enzymes with a well-defined, synthetic substrate like this compound is essential for advancing our understanding of complex biological systems and identifying potential therapeutic targets. chemimpex.com

In one study, the activity of β-N-acetylhexosaminidase was determined by measuring the release of p-nitrophenol at 405 nm after incubating the enzyme with pNP-β-GalNAc and pNP-β-GlcNAc. nih.gov This method defines one unit of enzyme activity as the amount of enzyme that produces 1 μmol of p-nitrophenol per minute under the specified assay conditions. nih.gov Furthermore, researchers have used pNP-β-D-GlcNAc as a substrate to detect robust glycosyltransferase activity with UDP-GalNAc as a donor. oup.com

The synthesis of LacdiNAcβ-pNP has been achieved on a preparative scale, yielding significant quantities for research. nih.gov For example, starting with 15 mg of p-nitrophenyl GlcNAc, 20 mg of LacdiNAcβ-pNP was synthesized with a recovery yield of over 85%. nih.gov The purity and structure of the resulting product were confirmed through various analytical techniques including thin-layer chromatography, capillary electrophoresis, mass spectrometry, and NMR. nih.gov

Studies of Related Glycan Structures and Analogs

The study of analogs and related structures of this compound provides deeper insights into the specificity and function of glycan-binding proteins and enzymes. These investigations are crucial for understanding the structural requirements for molecular recognition in various biological contexts.

Investigation of Sialylated Glycans Featuring pNP Aglycons (e.g., Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP)

Sialylated glycans, which are carbohydrates terminating with sialic acid, play critical roles in numerous biological phenomena, including cell-cell recognition, immune responses, and pathogen infection. tcichemicals.com The specific linkage of sialic acid to the underlying glycan chain is a key determinant of its biological function. The compound Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP is a synthetic sialoside that mimics a common terminal sequence found on N-glycans.

This pNP-tagged sialoside is used to probe the specificity of sialidases (neuraminidases), enzymes that cleave sialic acid residues from glycoconjugates. nih.gov For example, the Maackia amurensis leukoagglutinin has been shown to specifically recognize the Neu5Ac(α2,3)Gal sequence. nih.gov The use of pNP derivatives in assays allows for the straightforward monitoring of enzymatic activity. nih.gov

Furthermore, NMR spectroscopy studies have been employed to investigate the interaction between sialic acid derivatives like Neu5Ac-α-(2,3)-Gal-β-(1–4)-GlcNAc and influenza virus hemagglutinin expressed on the surface of recombinant human cells. mdpi.com These studies provide detailed information on the binding event and help identify the specific parts of the glycan that interact with the protein, which is crucial for the design of antiviral inhibitors. mdpi.com The extended conformation of Neu5Ac-α-(2,3)-Gal-β-(1–4)-GlcNAc allows it to bind to hemagglutinin with its terminal Neu5Ac residue. mdpi.com

Analysis of GlcNAc-β(1-3)GalNAc-α-pNP as a T-Antigen Analog

The compound GlcNAc-β(1-3)GalNAc-α-pNP serves as an analog of the p-nitrophenyl T-antigen. scbt.comcookechem.com The Thomsen-Friedenreich antigen (T-antigen), Galβ1-3GalNAcα, is a tumor-associated carbohydrate antigen found on the surface of many cancer cells. Understanding its recognition by the immune system and its role in cancer progression is a major area of research.

By using GlcNAc-β(1-3)GalNAc-α-pNP as a substrate, researchers can investigate the substrate specificity of enzymes such as endo-α-N-acetylgalactosaminidase. cookechem.com This enzyme is of interest for its potential to cleave O-linked glycans from glycoproteins, a process that could be harnessed for therapeutic or diagnostic purposes. A glycoside phosphorylase has demonstrated the ability to transfer GlcNAc to GalNAc with a 1,3 linkage, opening possibilities for synthesizing core 3 mucin-type O-glycan structures (GlcNAc-β1,3-GalNAc-α-OR). acs.org The identity of the synthesized product, GlcNAc-β1,3-GalNAc-α-pNP, was confirmed by its cleavage with an endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae, which released the pNP group. acs.org

Synthesis and Application of Thioglycoside Analogs (e.g., β-GalNAc-1,4-S-GlcNAc-pNP) for Investigating Glycosidic Linkage Stability

Thioglycosides are analogs of O-glycosides where the glycosidic oxygen atom is replaced by a sulfur atom. This substitution generally confers increased stability against enzymatic hydrolysis. The synthesis and application of thioglycoside analogs like β-GalNAc-1,4-S-GlcNAc-pNP are valuable for studying the importance of the glycosidic linkage in biological recognition and for developing more stable glycomimetics. d-nb.info

The synthesis of β-GalNAc-1,4-S-GlcNAc-pNP has been achieved with a high yield of 98% using pNP–GalNAc as a donor substrate. d-nb.info These thioglycoside analogs are useful tools for probing the active sites of glycosidases and glycosyltransferases. For example, GlcNAcβ-S-pNP has been used as an acceptor substrate in glycosyltransferase assays to characterize the activity of a human β-1,4-galactosyltransferase. pnas.org The stability of the thio-linkage allows for the trapping of enzyme-substrate complexes or for acting as potent inhibitors of glycosidases. d-nb.info The study of these analogs contributes to a deeper understanding of enzyme mechanisms and can guide the design of novel carbohydrate-based drugs. d-nb.info

Future Prospects and Emerging Research Directions

Advancements in High-Throughput Screening of Glycosidases and Glycosyltransferases

The chromogenic substrate, GalNAc beta(1-4)GlcNAc-beta-pNP, is instrumental in the high-throughput screening (HTS) of two key enzyme classes: glycosidases and glycosyltransferases. The p-nitrophenyl group allows for a colorimetric assay where the release of p-nitrophenol upon enzymatic cleavage can be easily quantified, facilitating the rapid screening of large compound libraries. nih.gov

Glycosidases: β-N-acetylhexosaminidases are a class of glycoside hydrolases that can cleave terminal β-linked N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from glycoconjugates. nih.gov this compound serves as a specific substrate to identify and characterize these enzymes. uniprot.org For instance, a β-N-acetylhexosaminidase from Bifidobacterium bifidum has been shown to hydrolyze pNP-β-GalNAc. nih.gov The development of novel chromogenic substrates continues to be an active area of research for detecting various bacterial glycosidases. nih.gov The ability to screen for specific inhibitors of these enzymes is critical, as they are implicated in various diseases. researchgate.net For example, photoswitchable inhibitors for β-galactosidase have been developed, demonstrating the potential for precise control over enzyme activity. rsc.org

Glycosyltransferases: These enzymes are responsible for the synthesis of oligosaccharides. Specifically, β4-N-acetylgalactosaminyltransferases (β4GalNAcTs) catalyze the transfer of GalNAc to a terminal GlcNAc residue to form the LacdiNAc structure. nih.govresearchgate.net While direct HTS assays for glycosyltransferases using this compound as a product are less common, the substrate can be used in coupled assays. For instance, a glycosyltransferase reaction can be coupled with a glycosidase that specifically cleaves the newly formed LacdiNAc-pNP, releasing the chromogenic p-nitrophenol. This allows for indirect measurement of the glycosyltransferase activity.

The table below summarizes the application of pNP-linked substrates in enzyme assays.

Enzyme ClassApplication of pNP-SubstrateExample
GlycosidasesDirect substrate for activity measurement and inhibitor screening.Screening of β-N-acetylhexosaminidases using this compound. nih.govuniprot.org
GlycosyltransferasesUsed in coupled assays to indirectly measure enzyme activity.A β4GalNAcT synthesizes LacdiNAc-pNP, which is then cleaved by a specific glycosidase.

Development of Novel Glycosynthetic Strategies

The chemoenzymatic synthesis of complex glycans is a rapidly advancing field that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. rsc.orgnih.gov this compound and related structures are central to the development of novel strategies for synthesizing LacdiNAc-containing glycans.

Enzymatic and Chemoenzymatic Synthesis: Glycosidases, which typically break down glycans, can be used in reverse (transglycosylation) to form glycosidic bonds under specific conditions. nih.gov For example, a β-N-acetylhexosaminidase from Trichoderma harzianum was used to synthesize UDP-GalNAc(ß1–4)GlcNAc (UDP-LacdiNAc) using GalNAc(ß1-pNP) as a donor substrate. uu.nlresearchgate.net Similarly, engineered glycosidases, or "glycosynthases," are being developed to efficiently synthesize specific glycan structures. rsc.org

Recent advancements have also focused on engineering glycosyltransferases to alter their substrate specificity and improve their synthetic efficiency. For example, a mutant of bovine milk galactosyltransferase has been developed that exhibits β1–4-GalNAcT activity, enabling the chemoenzymatic synthesis of N-glycans containing the LacdiNAc motif. rsc.org

The following table highlights some key enzymes and their roles in the synthesis of LacdiNAc and related structures.

EnzymeSourceSynthetic Application
β-N-acetylhexosaminidaseTrichoderma harzianumSynthesis of UDP-LacdiNAc via transglycosylation. uu.nlresearchgate.net
Mutant β1–4-GalactosyltransferaseBovine MilkChemoenzymatic synthesis of LacdiNAc-containing N-glycans. rsc.org
β-N-acetylhexosaminidase (BbhI)Bifidobacterium bifidumEfficient synthesis of GalNAcβ1-3Galβ1-4Glc and GlcNAcβ1-3Galβ1-4Glc. nih.gov

Integration of Glycomic and Proteomic Approaches for Comprehensive Glycoconjugate Analysis

Understanding the biological function of glycans like LacdiNAc requires not only identifying the glycan structure but also the protein to which it is attached and the specific site of glycosylation. Integrated glycomic and proteomic approaches provide a comprehensive view of glycoconjugates. researchgate.netnih.gov

Glycoproteomics: This field aims to identify intact glycopeptides from complex biological samples, providing information on the glycan structure, the peptide sequence, and the site of attachment. nih.govmdpi.com Recent studies have utilized glycoproteomics to identify site-specific N-glycan changes in diseases like intrahepatic cholangiocarcinoma, where an increase in LacdiNAc-containing N-glycans was found to be a specific feature. nih.gov This integrated approach allows researchers to correlate changes in glycosylation with alterations in protein expression and function. mdpi.complos.org

Multi-omic Data Integration: The integration of data from proteomics, glycomics, and other 'omics' fields (e.g., metabolomics) offers a powerful strategy for biomarker discovery. researchgate.netnih.gov By combining these datasets, researchers can build more accurate models to distinguish between different disease states. For instance, an integrative analysis of proteomic, glycomic, and metabolomic data has shown improved performance in distinguishing liver cancer from cirrhosis compared to single-omic analyses. researchgate.netnih.gov

Expanding the Biological Context of LacdiNAc and Related Glycans

The LacdiNAc motif is increasingly being recognized for its diverse biological roles. nih.govencyclopedia.pubmedicineinnovates.com Initially thought to be rare in mammals, advanced analytical techniques have revealed its presence in a variety of tissues and its involvement in numerous physiological and pathological processes. encyclopedia.pub

Cancer: The expression of LacdiNAc is often altered in cancer. nih.govmdpi.com For example, increased levels of LacdiNAc on N-glycans have been associated with the progression of human prostate, ovarian, and pancreatic cancers, suggesting its potential as a diagnostic marker. nih.gov Conversely, in some cancers, like breast cancer and neuroblastoma, the expression of LacdiNAc appears to suppress tumor growth and malignancy. nih.gov The effect of LacdiNAc expression on the malignant properties of cancer cells is often dependent on the specific glycoproteins that are modified, such as β1-integrin and EGFR. researchgate.netmdpi.com

Immunity: The LacdiNAc structure can be recognized by specific lectins, which are carbohydrate-binding proteins, thereby modulating immune responses. encyclopedia.pub For example, galectin-3, a mammalian lectin, can bind to the LacdiNAc group on the N-glycans of macrophages and regulate the immune response. encyclopedia.pub The interaction of tumor-associated glycans with C-type lectin receptors on immune cells can influence immune evasion, presenting opportunities for novel cancer immunotherapy strategies. nih.gov

Other Biological Roles: The LacdiNAc group is also involved in other important biological processes. For instance, the sulfated LacdiNAc group on the pituitary glycohormone lutropin is recognized by a receptor on hepatic endothelial cells, leading to its clearance from the bloodstream. nih.govencyclopedia.pub This highlights the role of LacdiNAc in regulating the half-life of circulating glycoproteins. nih.govmedicineinnovates.com

The table below summarizes the differential expression and proposed roles of the LacdiNAc group in various human cancers.

Cancer TypeExpression ChangeProposed Biological RoleReference
Prostate CancerIncreasedPotential diagnostic marker, may promote cell adhesion. nih.govmdpi.com
Pancreatic CancerIncreasedPotential diagnostic marker. nih.gov
Ovarian CancerIncreasedPotential diagnostic marker. nih.gov
Breast CancerDecreasedExpression can suppress tumor growth. nih.gov
NeuroblastomaIncreased (β4GalNAcT3)Suppresses malignant properties. nih.gov
Intrahepatic CholangiocarcinomaIncreasedSpecific signature of the disease. nih.gov

Q & A

Q. What is the primary application of GalNAc beta(1-4)GlcNAc-beta-pNP in glycobiology research?

This synthetic glycan is widely used to study enzyme-substrate interactions, particularly for glycosidases and glycosyltransferases. The pNP (para-nitrophenyl) group acts as a chromogenic reporter, enabling real-time quantification of enzymatic activity via spectrophotometry (absorbance at 400–410 nm upon cleavage) . Its structure mimics natural glycoconjugates, making it critical for probing substrate specificity in enzymes like β-galactosidases and sialyltransferases .

Q. How can researchers validate the purity and structural integrity of this compound before experimental use?

Methodological validation includes:

  • HPLC : To confirm purity using a C18 column with UV detection (pNP absorption at 300–400 nm).
  • MALDI-TOF Mass Spectrometry : To verify molecular weight (e.g., expected m/z for this compound is ~791.7 g/mol) .
  • NMR Spectroscopy : For resolving anomeric configurations (e.g., β-linkages via characteristic proton coupling constants) .

Q. What are standard protocols for enzymatic assays using this compound?

A typical kinetic assay involves:

  • Incubating the compound with target enzymes (e.g., β-hexosaminidases) in a pH-optimized buffer.
  • Monitoring pNP release via absorbance at 405 nm.
  • Calculating kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Controls must include substrate-only and enzyme-only blanks to rule out non-specific hydrolysis .

Advanced Research Questions

Q. How can contradictory data on enzyme specificity toward this compound be resolved?

Contradictions often arise from differences in enzyme isoforms or assay conditions. Strategies include:

  • Comparative Kinetic Analysis : Test the compound against structurally related substrates (e.g., Gal beta(1-3)GlcNAc-beta-pNP) under identical conditions .
  • Structural Studies : Use X-ray crystallography or cryo-EM to map active-site interactions. For example, the β-galactosidase GALT hydrolyzes Gal beta(1-4)GlcNAc but not Gal beta(1-3)GalNAc due to steric clashes in the catalytic pocket .
  • Mutagenesis : Engineer key residues (e.g., W427 in Marinomonas β-galactosidase) to test their role in substrate discrimination .

Q. What modifications to this compound could enhance its utility in probing host-pathogen interactions?

  • Fluorescent Tags : Replace pNP with FITC or Cy3 for real-time imaging of glycan binding in bacterial adhesion assays (e.g., Pseudomonas aeruginosa binding to GalNAc(1→4)Gal motifs) .
  • Biotinylation : Enable pull-down assays to identify lectins or adhesins that recognize this epitope.
  • Branching Modifications : Introduce sialic acid (Neu5Ac) or fucose residues to study how glycosylation patterns affect pathogen recognition .

Q. How can researchers address low signal-to-noise ratios in high-throughput screens using this substrate?

  • Optimized Detection : Use fluorogenic derivatives (e.g., 4-methylumbelliferyl analogs) for higher sensitivity in microplate readers .
  • Quencher Pairing : Pair pNP with a quencher molecule (e.g., DABCYL) to reduce background noise in FRET-based assays.
  • Pre-incubation with Inhibitors : Add competitive inhibitors (e.g., GalNAc-thiazoline) to suppress non-target enzyme activity .

Data Interpretation and Technical Challenges

Q. What are common pitfalls in interpreting kinetic data from this compound assays?

  • Substrate Inhibition : High concentrations (>2 mM) may inhibit enzymes like sialyltransferases. Perform dose-response curves to identify optimal concentrations .
  • Non-linear Hydrolysis : Time-course deviations suggest enzyme instability or allosteric regulation. Use shorter incubation periods or add stabilizers (e.g., BSA).
  • pH Sensitivity : Enzymes like β-N-acetylglucosaminidases show sharp activity drops outside pH 4.5–5.5. Verify buffer compatibility .

Q. How can structural analogs of this compound aid in elucidating glycan biosynthesis pathways?

  • Isotope-Labeled Derivatives : Synthesize [¹³C]-GalNAc or [¹⁵N]-GlcNAc versions for tracking metabolic incorporation via NMR or MS .
  • Photoactivatable Probes : Incorporate diazirine groups to crosslink interacting proteins (e.g., glycosyltransferases) for proteomic identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.